molecular formula C20H18N6O3 B2512918 2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide CAS No. 847386-76-9

2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2512918
CAS No.: 847386-76-9
M. Wt: 390.403
InChI Key: JGPGRRKRCUQUEU-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with methoxyphenyl and methylphenyl groups

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-3-5-14(6-4-13)22-17(27)11-25-12-21-19-18(20(25)28)23-24-26(19)15-7-9-16(29-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPGRRKRCUQUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylphenyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to the target compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against S. aureusActivity Against E. coli
Target CompoundMIC = 4 µg/mLMIC = 8 µg/mL

The modifications in the side chains of these compounds significantly influence their antibacterial potency.

Anticancer Potential

The anticancer activity of triazolo[4,5-d]pyrimidines has been extensively studied. The target compound was evaluated for its effects on various cancer cell lines, including lung carcinoma (H157) and kidney fibroblast (BHK-21) cells.

In vitro studies revealed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against H157 cells. This suggests potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the target compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not fully characterized in the available literature, preliminary data suggest it may have good bioavailability due to its potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L).

Case Study 1: Antibacterial Efficacy

A series of experiments conducted on modified triazolo[4,5-d]pyrimidine derivatives indicated that certain substitutions at the phenyl rings enhanced antibacterial activity significantly. The presence of electron-withdrawing groups like trifluoromethyl increased efficacy against resistant bacterial strains.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer mechanisms of triazolo[4,5-d]pyrimidines highlighted their ability to induce apoptosis in cancer cells through activation of caspases and inhibition of anti-apoptotic proteins. The target compound was shown to downregulate Bcl-2 expression while upregulating Bax expression in treated cancer cells.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples include:

Biological Activity

2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a triazolopyrimidine core structure, which is significant for its biological activity. Its molecular formula is C20H22N6O3C_{20}H_{22}N_6O_3 with a molecular weight of approximately 394.43 g/mol. The presence of methoxy and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

  • Anticancer Activity :
    • Studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
    • A specific study highlighted that triazolo[4,5-d]pyrimidine derivatives demonstrated IC50 values as low as 9.1 µg/mL against MCF-7 cells, indicating potent anticancer activity .
  • Antimicrobial Activity :
    • Research has demonstrated that compounds in the triazolopyrimidine class possess antimicrobial properties. For example, certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria .
    • The compound's structure allows it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been explored. It has shown activity against enzymes such as acetylcholinesterase and alkaline phosphatase, which are critical in various physiological processes .
    • Inhibitors of these enzymes can be beneficial in treating conditions such as Alzheimer's disease or other cognitive disorders.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIC50 values of 9.1 µg/mL against MCF-7 cells; significant cytotoxicity observed.
Enzyme InhibitionEffective inhibition of acetylcholinesterase; potential for cognitive disorder therapies.
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains; potential for use in antibiotic development.

The mechanisms through which this compound exerts its biological effects are diverse:

  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancerous cells, leading to programmed cell death.
  • Enzyme Interaction : By binding to specific enzymes, the compound can modulate their activity, leading to therapeutic effects in diseases related to enzyme dysfunction.

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